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Abstract
N-Caffeoylputrescine is a naturally occurring phenolic amide found in a variety of plant

species, belonging to the wider class of hydroxycinnamic acid amides (HCAAs). This molecule,

formed by the conjugation of caffeic acid and the biogenic amine putrescine, has garnered

significant scientific interest due to its diverse and potent biological activities. As a secondary

metabolite, it plays a crucial role in plant defense mechanisms and developmental processes.

For researchers in pharmacology and drug development, N-Caffeoylputrescine presents a

promising scaffold, demonstrating significant antioxidant, anti-inflammatory, neuroprotective,

and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the

core physicochemical properties of N-Caffeoylputrescine, detailed protocols for its synthesis

and extraction, in-depth spectroscopic characterization, and a discussion of its known

mechanisms of action, with a focus on relevant signaling pathways. This document is intended

to serve as a foundational resource for researchers and professionals engaged in the study

and application of this versatile natural product.
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A thorough understanding of the physical and chemical properties of N-Caffeoylputrescine is

fundamental for its effective handling, formulation, and application in experimental settings.

Chemical Identity and Structure
N-Caffeoylputrescine is structurally characterized by a putrescine backbone linked via an

amide bond to a caffeoyl group. The molecule exists primarily as the (E)-isomer due to the

trans configuration of the double bond in the caffeic acid moiety.[3]

IUPAC Name: (E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide[3]

Synonyms: Paucine, N-Caffeoylputrescine, (E)-N-Caffeoylputrescine[3]

CAS Number: 29554-26-5[4]

Chemical Formula: C₁₃H₁₈N₂O₃[3][4][5]

Molecular Weight: 250.29 g/mol [1][3][4]

Caption: Chemical structure of (E)-N-Caffeoylputrescine.

Physicochemical Data
The physicochemical properties dictate the compound's behavior in various systems,

influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its

formulation possibilities.

Property Value Source

Appearance White to yellow solid [1]

XLogP3 0.8 [3]

Hydrogen Bond Donors 4 [3]

Hydrogen Bond Acceptors 4 [3]

Rotatable Bond Count 7 [3]

Topological Polar Surface Area 95.6 Å² [3]
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Solubility and Storage
N-Caffeoylputrescine exhibits solubility characteristics typical of phenolic compounds with

both polar and nonpolar regions.

Solubility:

DMSO: Soluble up to 100 mg/mL (399.54 mM).[1][4] Ultrasonic treatment may be required

for complete dissolution. It is noted that DMSO is hygroscopic and newly opened solvent

should be used for best results.[1]

Polar Organic Solvents: Generally reported to be soluble in polar organic solvents such as

methanol, ethanol, and acetone.[5][6]

Water: Estimated solubility is 2295 mg/L at 25 °C.[7]

Storage and Stability:

Solid Form: Store at 4°C, protected from light.[1]

In Solution (e.g., in DMSO): For long-term storage, it is recommended to store at -80°C

(stable for up to 6 months). For short-term storage, -20°C is suitable (stable for up to 1

month).[1] Solutions should be protected from light.[1]

pH and Temperature Stability: While specific studies on N-Caffeoylputrescine are limited,

related compounds like caffeoylquinic acids show instability at high temperatures and in

neutral to basic pH conditions, where isomerization and degradation can occur.[4][8] It is

therefore recommended to handle solutions at or below room temperature and under

neutral to slightly acidic conditions.

Synthesis, Extraction, and Purification
N-Caffeoylputrescine can be obtained through chemical synthesis or by extraction from

natural sources. The choice of method depends on the desired purity, yield, and scale of

production.
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The synthesis of N-Caffeoylputrescine is typically achieved via an amide coupling reaction

between caffeic acid and putrescine.[5] The carboxylic acid of caffeic acid must first be

activated to facilitate the reaction with the primary amine of putrescine.
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Step 1: Activation of Caffeic Acid

Step 2: Amide Coupling

Step 3: Purification

Caffeic Acid + NHS

DCC in anhydrous DMF at 0°C

Activated Caffeic Acid-NHS Ester

Putrescine in anhydrous DCM

Crude N-Caffeoylputrescine

Aqueous Work-up (NaHCO₃, Brine)

Silica Gel Chromatography

Pure (E)-N-Caffeoylputrescine

Click to download full resolution via product page

Caption: General workflow for the chemical synthesis of N-Caffeoylputrescine.
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A detailed experimental protocol, adapted from the synthesis of the structurally similar

compound Feruloylputrescine, is provided in the "Experimental Protocols" section.[9]

Extraction and Purification from Natural Sources
N-Caffeoylputrescine is found in various plants, including those of the Solanaceae family like

tobacco and potato.[1][3] Extraction from these sources provides a route to the natural isomer

of the compound. A general protocol involves solvent extraction followed by chromatographic

purification.

A robust method for a related compound involves the following steps, which can be adapted for

N-Caffeoylputrescine:

Extraction: Dried and ground plant material is extracted with a polar solvent such as

methanol.

Preliminary Cleanup: The crude extract is often subjected to a preliminary fractionation using

techniques like Medium Pressure Liquid Chromatography (MPLC) with a reversed-phase

column (e.g., C18).[2]

High-Performance Liquid Chromatography (HPLC) Purification: The fractions enriched with

the target compound are then purified using preparative HPLC to yield highly pure N-
Caffeoylputrescine.[2]

A detailed protocol for extraction and purification is available in the "Experimental Protocols"

section.

Spectroscopic Characterization
Unambiguous identification and purity assessment of N-Caffeoylputrescine require a

combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of N-
Caffeoylputrescine. While full spectra require access to specialized databases or direct

acquisition, the expected chemical shifts can be predicted.[6][10]
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Expected ¹H-NMR Chemical Shifts (in DMSO-d₆):

Aromatic Protons: δ 6.5-7.5 ppm

Vinylic Protons: δ 6.2-7.5 ppm (trans coupling constant ~15 Hz)

Methylene Protons (Putrescine): δ 1.4-3.3 ppm

Amine and Hydroxyl Protons: Broad signals, chemical shift dependent on concentration and

temperature.

Expected ¹³C-NMR Chemical Shifts (in DMSO-d₆):

Carbonyl Carbon: δ ~166 ppm

Aromatic Carbons: δ 114-148 ppm

Vinylic Carbons: δ 115-140 ppm

Methylene Carbons (Putrescine): δ 25-45 ppm

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Electrospray Ionization (ESI-MS):

Positive Mode: Expect a prominent ion at m/z 251.1388 [M+H]⁺.[3]

Negative Mode: Expect a prominent ion at m/z 249.1228 [M-H]⁻.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

O-H Stretch (phenolic): ~3400-3200 cm⁻¹ (broad)
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N-H Stretch (amine and amide): ~3300-3100 cm⁻¹

C-H Stretch (aromatic and aliphatic): ~3100-2850 cm⁻¹

C=O Stretch (Amide I): ~1650 cm⁻¹

N-H Bend (Amide II): ~1550 cm⁻¹

C=C Stretch (aromatic and vinylic): ~1600-1450 cm⁻¹

Biological Activities and Mechanisms of Action
N-Caffeoylputrescine exhibits a range of biological activities that are of significant interest in

drug discovery and development.

Anti-inflammatory Activity
N-Caffeoylputrescine has demonstrated potent anti-inflammatory effects.[5] The underlying

mechanism is believed to be similar to other caffeic acid derivatives, which involves the

modulation of key inflammatory signaling pathways. A primary target is the Nuclear Factor-

kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.

Mechanism of Action:

Inhibition of Pro-inflammatory Mediators: N-Caffeoylputrescine can inhibit the production of

pro-inflammatory molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-

6), nitric oxide (NO), and prostaglandin E2 (PGE2).[5]

Downregulation of NF-κB Signaling: By preventing the degradation of the inhibitor of NF-κB

(IκB), N-Caffeoylputrescine can block the translocation of the p65 subunit of NF-κB to the

nucleus. This, in turn, suppresses the transcription of NF-κB target genes, including those for

iNOS and COX-2, the enzymes responsible for producing NO and PGE2, respectively.[11]
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Caption: Proposed anti-inflammatory mechanism of N-Caffeoylputrescine via NF-κB pathway

inhibition.

Antioxidant Activity
The caffeoyl moiety, with its catechol (3,4-dihydroxyphenyl) group, is a potent scavenger of free

radicals. N-Caffeoylputrescine exhibits significant antioxidant activity by donating hydrogen

atoms from its hydroxyl groups to neutralize reactive oxygen species (ROS), thereby protecting

cells from oxidative damage.[5][6]

Anticancer Activity
N-Caffeoylputrescine has been shown to inhibit the growth of various cancer cell lines in vitro.

[2] While its specific molecular targets are still under investigation, studies on the closely

related molecule N-p-coumaroyl-N'-caffeoylputrescine (PCC) have identified Heat Shock

Protein 90 (HSP90AA1) as a key target.[1] Inhibition of HSP90, a chaperone protein essential

for the stability and function of many oncoproteins, leads to the degradation of these client

proteins, including mutant p53 (Mut-p53), ultimately triggering cancer cell death and potentially

reversing drug resistance.[1]

Neuroprotective Effects
The antioxidant properties of N-Caffeoylputrescine are thought to be the primary basis for its

neuroprotective effects.[2] By mitigating oxidative stress, a key factor in the pathogenesis of

neurodegenerative diseases, N-Caffeoylputrescine can protect neuronal cells from damage

and death.[2] The activation of the Nrf2/HO-1 signaling pathway, a major regulator of cellular

antioxidant responses, is a likely mechanism for phytochemicals with neuroprotective

properties.

Experimental Protocols
The following protocols are provided as a guide for the synthesis, extraction, and analysis of N-
Caffeoylputrescine. Researchers should adapt these methods based on their specific

experimental requirements and available instrumentation.

Protocol for Chemical Synthesis of (E)-N-
Caffeoylputrescine
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(Adapted from BenchChem for Feruloylputrescine synthesis)[9]

Materials:

Caffeic Acid

N-Hydroxysuccinimide (NHS)

N,N'-Dicyclohexylcarbodiimide (DCC)

Putrescine

Anhydrous Dimethylformamide (DMF)

Anhydrous Dichloromethane (DCM)

Saturated aqueous NaHCO₃ solution

Brine

Anhydrous MgSO₄

Silica gel for column chromatography

Ethyl acetate and hexane (or other suitable solvent system for chromatography)

Procedure:

Activation of Caffeic Acid: a. Dissolve caffeic acid (1.0 eq) and NHS (1.1 eq) in anhydrous

DMF in a round-bottom flask. b. Cool the solution to 0°C in an ice bath. c. Add DCC (1.1 eq)

to the solution and stir at 0°C for 1 hour, then at room temperature for 4 hours. A white

precipitate of dicyclohexylurea (DCU) will form.

Amide Coupling: a. In a separate flask, dissolve putrescine (1.5 eq) in anhydrous DCM. b.

Filter the reaction mixture from Step 1 to remove the DCU precipitate. c. Slowly add the

filtrate containing the activated caffeic acid-NHS ester to the putrescine solution at 0°C. d.

Allow the reaction to warm to room temperature and stir overnight.
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Work-up and Purification: a. Remove the DCM under reduced pressure. b. Dilute the residue

with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and then with

brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under

reduced pressure. d. Purify the crude product by silica gel column chromatography to obtain

pure (E)-N-Caffeoylputrescine.

Protocol for Extraction and Purification from Plant
Material
(Adapted from MDPI for N-p-coumaroyl-N'-caffeoylputrescine)[2]

Materials:

Dried, ground plant material (e.g., tobacco leaves)

Methanol

Acetonitrile

Water (HPLC grade)

MPLC system with a C18 column

Preparative HPLC system with a suitable column (e.g., C18 or specialized phase like Click

XIon)

Procedure:

Extraction: a. Macerate 500 g of dried plant material with methanol (e.g., 3 x 12 L). b.

Concentrate the combined methanol extracts under reduced pressure.

MPLC Fractionation: a. Pre-treat the concentrated extract (e.g., by mixing with polyamide)

and load it onto a C18 MPLC column. b. Elute with a gradient of acetonitrile in water (e.g.,

18-26% acetonitrile over 90 minutes). c. Collect fractions and analyze them by analytical

HPLC to identify those containing N-Caffeoylputrescine.
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Preparative HPLC Purification: a. Pool the enriched fractions and concentrate them. b.

Dissolve the residue in a suitable solvent (e.g., methanol). c. Purify the compound using a

preparative HPLC system. An isocratic or gradient elution with acetonitrile/water may be

employed. d. Collect the pure fraction, concentrate it under reduced pressure, and dry to

yield pure N-Caffeoylputrescine.

Protocol for HPLC Analysis
Instrumentation and Conditions:

HPLC System: With UV or DAD detector.

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile (B) and water with 0.1% formic acid (A).

Flow Rate: 1.0 mL/min.

Detection Wavelength: ~320 nm.

Injection Volume: 10-20 µL.

Procedure:

Prepare standard solutions of N-Caffeoylputrescine in a suitable solvent (e.g., methanol or

DMSO) at known concentrations.

Prepare samples by dissolving them in the mobile phase or a compatible solvent.

Inject standards and samples onto the HPLC system.

Quantify N-Caffeoylputrescine by comparing the peak area of the sample to the calibration

curve generated from the standards.

Conclusion
N-Caffeoylputrescine stands out as a natural product with significant potential for therapeutic

applications. Its well-defined antioxidant and anti-inflammatory properties, coupled with
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emerging evidence of its anticancer and neuroprotective activities, make it a compelling subject

for further research. This guide has consolidated the current knowledge on its physicochemical

properties, provided actionable protocols for its synthesis and isolation, and detailed its known

biological mechanisms. As research progresses, a deeper understanding of its interactions with

cellular signaling pathways will undoubtedly unveil new opportunities for its use in addressing a

range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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